molecular formula C24H22BrN3O4 B12008254 N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide CAS No. 765303-57-9

N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide

Katalognummer: B12008254
CAS-Nummer: 765303-57-9
Molekulargewicht: 496.4 g/mol
InChI-Schlüssel: JBARVISLMQGYOG-MZJWZYIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide is a complex organic compound with a molecular formula of C22H17Br2N3O3 This compound is known for its unique structure, which includes a benzylidene hydrazine moiety and a benzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzylidene Hydrazine Intermediate: This step involves the reaction of 4-BR-benzyl alcohol with hydrazine hydrate in the presence of an acid catalyst to form the benzylidene hydrazine intermediate.

    Coupling with Benzamide: The intermediate is then coupled with 4-meo-benzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(4-BR-phenyl)-2-oxoacetamide
  • N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(3-CL-2-ME-phenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-meo-benzamide is unique due to its specific substitution pattern and the presence of both benzylidene hydrazine and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

765303-57-9

Molekularformel

C24H22BrN3O4

Molekulargewicht

496.4 g/mol

IUPAC-Name

N-[2-[(2E)-2-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide

InChI

InChI=1S/C24H22BrN3O4/c1-31-21-12-8-18(9-13-21)24(30)26-15-23(29)28-27-14-19-4-2-3-5-22(19)32-16-17-6-10-20(25)11-7-17/h2-14H,15-16H2,1H3,(H,26,30)(H,28,29)/b27-14+

InChI-Schlüssel

JBARVISLMQGYOG-MZJWZYIUSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.